[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol
Description
The compound [(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol is a furanodioxol derivative with a stereochemically defined bicyclic framework. Its structure includes a benzyloxy group at the 6-position and two hydroxymethyl groups at the 5-position, protected within a tetrahydrofuro[2,3-d][1,3]dioxolane system. The stereochemistry (3aR,6R,6aR) is critical for its conformational stability and reactivity, particularly in glycosylation or nucleoside synthesis applications .
This compound is typically synthesized via Mitsunobu reactions, as evidenced by the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in similar frameworks (e.g., ), yielding 56–78% for intermediates. The benzyloxy group serves as a temporary protecting group, removable via hydrogenation (e.g., Pd/C in methanol, as in ), while the hydroxymethyl groups may participate in further functionalization .
Properties
IUPAC Name |
[5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXTLFHRGMIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of a pentofuranose derivative, followed by selective functionalization to introduce the hydroxymethyl, isopropylidene, and benzyl groups. The reaction conditions often involve the use of protecting groups, such as acetals or ketals, to prevent unwanted side reactions. Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, where nucleophiles replace the hydroxyl group under appropriate conditions.
Protection/Deprotection: The isopropylidene group can be removed under acidic conditions to reveal the underlying hydroxyl groups for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while reduction of the benzyl group can yield the corresponding alcohol.
Scientific Research Applications
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique functional groups provide specific reactivity and properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose is largely dependent on its interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The isopropylidene and benzyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Calculated based on molecular formulas where explicit data were unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
